3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole
Description
3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole consists of a triazole ring substituted with a phenyl group at the 3-position and a 1-phenylpropyl group at the 5-position.
Properties
IUPAC Name |
3-phenyl-5-(1-phenylpropyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBUKKABTWIXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NC(=NN2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or carboxylic acids to form the triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the triazole ring or the substituents, leading to a variety of products.
Substitution: The phenyl and 1-phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. The phenyl and 1-phenylpropyl groups can enhance the compound’s binding affinity and selectivity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole: A structurally similar compound with an oxadiazole ring instead of a triazole ring.
3-phenyl-5-(1-phenylpropyl)-1,2,4-thiadiazole: Another similar compound with a thiadiazole ring.
Uniqueness
3-phenyl-5-(1-phenylpropyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the triazole ring, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
